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Compound of Interest

Compound Name: alpha-Damascone

Cat. No.: B1235874

Spectroscopic Profile of a-Damascone: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for a-
Damascone, a significant fragrance and flavor compound. The following sections detail its *H-

NMR, 3C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics,
along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for a-Damascone are summarized in the tables below, providing a clear
reference for compound identification and characterization.

'H-NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: *H-NMR Spectroscopic Data for a-Damascone
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Coupling

Chemical Shift L Number of .

(5) ppm Multiplicity Constant (J) T Assighment
Hz

6.85 m - 1H Olefinic Proton

6.30 d 15.4 1H Olefinic Proton

5.59 m - 1H Olefinic Proton

2.88 s - 1H

2.07 dt 20.3, 15.3 2H

1.87 t 11.4 3H Methyl Group

1.68 m - 1H

1.54 m - 3H

1.14 dt 19.8, 10.0 1H

0.93 S - 3H Methyl Group

0.84 s - 3H Methyl Group

Solvent: CDClIs, Frequency: 500 MHz

3C-NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: 13C-NMR Spectroscopic Data for a-Damascone
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Chemical Shift (6c) ppm Assignment

201.6 C=0 (Ketone)

141.6 Olefinic Carbon

131.6 Olefinic Carbon

129.9 Olefinic Carbon

122.9 Olefinic Carbon

60.7

31.8

30.7

27.4

27.3

22.6

22.0

17.5

Solvent: CDCls, Frequency: 125 MHz

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for a-Damascone

Mass-to-Charge

Technique lonization Mode . Observation
Ratio (m/z)

ESI Positive 192 [M]*

El - 192.2973 Molecular lon

Infrared (IR) Spectroscopy Data
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Table 4: Characteristic Infrared Absorption Bands for a-Damascone

Functional Group

Wavenumber (cm~2) Intensity .

Assignment
~3080 Medium =C-H Stretch (Alkene)
~2960-2870 Strong C-H Stretch (Alkane)

C=0 Stretch (a,B-unsaturated
~1670 Strong

ketone)
~1640 Medium C=C Stretch (Alkene)

Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were acquired on a Bruker Avance 500 spectrometer operating at 500
MHz for proton and 125 MHz for carbon nuclei, respectively.[1] The sample of a-Damascone
was dissolved in deuterated chloroform (CDCIz) containing tetramethylsilane (TMS) as an
internal standard.[1] For *H-NMR, data was collected over a spectral width of approximately 10
ppm. For 13C-NMR, a proton-decoupled pulse sequence was utilized to simplify the spectrum to
single lines for each carbon environment.

Mass Spectrometry (MS)

Electrospray lonization (ESI) mass spectra were obtained using an Agilent 6530 Q-TOF mass
spectrometer.[1][2] The sample was introduced into the ion source after appropriate dilution.
The instrument was operated in positive ion mode to detect the molecular ion [M]*. Electron
lonization (El) mass spectrometry data is available through the NIST WebBook, where the
sample is vaporized and bombarded with a high-energy electron beam to induce ionization.[3]

Infrared (IR) Spectroscopy
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Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of neat a-Damascone liquid is placed between two salt plates (e.g., NaCl or KBr)
to create a thin film. Alternatively, a solution in a suitable solvent (e.g., CCls) can be prepared
and placed in a liquid sample cell. The sample is then exposed to infrared radiation over the
range of approximately 4000-400 cm~?, and the absorbance of radiation at different

frequencies is recorded to generate the spectrum.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like o-
Damascone is illustrated in the diagram below.

1. Sample Preparation

a-Damascone Sample

Dissolution in
Appropriate Solvent
(e.g., CDCI3 for NMR)

2. Spectrosdopic Analysis

A4 A4 \J
NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy
(*H & 3C) (ESI, El) (FTIR)

3. Data Processing & Analysis
Y Y Y
Process NMR Data Analyze Mass Spectrum Analyze IR Spectrum
(FT, Phasing, Baseline Correction) (Peak Identification) (Band Assignment)

4. Structure Elucidation

Combine Spectroscopic Data
to Confirm Structure
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A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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